BenchChemオンラインストアへようこそ!

2-[(2,5-Dimethylpyrazol-3-yl)methoxy]ethanamine;dihydrochloride

Salt form differentiation Aqueous solubility Bioassay buffer compatibility

2-[(2,5-Dimethylpyrazol-3-yl)methoxy]ethanamine dihydrochloride (CAS 2155852-99-4) is a heteroaryl ethylamine derivative featuring a 2,5-dimethyl-substituted pyrazole core linked via a methoxy bridge to an ethanamine side chain, supplied as a dihydrochloride salt with a molecular weight of 242.14 g/mol and molecular formula C₈H₁₇Cl₂N₃O. The compound belongs to the class of pyrazole-based building blocks utilized in medicinal chemistry, coordination chemistry, and chemical biology.

Molecular Formula C8H17Cl2N3O
Molecular Weight 242.14
CAS No. 2155852-99-4
Cat. No. B2512448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(2,5-Dimethylpyrazol-3-yl)methoxy]ethanamine;dihydrochloride
CAS2155852-99-4
Molecular FormulaC8H17Cl2N3O
Molecular Weight242.14
Structural Identifiers
SMILESCC1=NN(C(=C1)COCCN)C.Cl.Cl
InChIInChI=1S/C8H15N3O.2ClH/c1-7-5-8(11(2)10-7)6-12-4-3-9;;/h5H,3-4,6,9H2,1-2H3;2*1H
InChIKeySFLVKHWUXSSDLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[(2,5-Dimethylpyrazol-3-yl)methoxy]ethanamine Dihydrochloride (CAS 2155852-99-4): Structural Identity and Procurement-Relevant Characteristics for Research Selection


2-[(2,5-Dimethylpyrazol-3-yl)methoxy]ethanamine dihydrochloride (CAS 2155852-99-4) is a heteroaryl ethylamine derivative featuring a 2,5-dimethyl-substituted pyrazole core linked via a methoxy bridge to an ethanamine side chain, supplied as a dihydrochloride salt with a molecular weight of 242.14 g/mol and molecular formula C₈H₁₇Cl₂N₃O . The compound belongs to the class of pyrazole-based building blocks utilized in medicinal chemistry, coordination chemistry, and chemical biology . Its 2,5-dimethyl substitution pattern and dihydrochloride salt form distinguish it from closely related regioisomers such as 2-[(1,3-dimethylpyrazol-5-yl)methoxy]ethylamine hydrochloride (CAS 1417569-34-6; MW 169.22, monohydrochloride) .

Why 2-[(2,5-Dimethylpyrazol-3-yl)methoxy]ethanamine Dihydrochloride Cannot Be Simply Replaced by In-Class Analogs


Substitution within the dimethylpyrazole ethanamine class is non-trivial because both the position of methyl substitution on the pyrazole ring and the salt stoichiometry critically influence biological target engagement and physicochemical handling. The 2,5-dimethyl (tautomerically equivalent to 1,3-dimethyl) arrangement alters CYP enzyme binding profiles relative to mono-methyl or unsubstituted pyrazoles [1]. Furthermore, the dihydrochloride salt form provides different aqueous solubility and hygroscopicity characteristics compared to the monohydrochloride or free base analogs, directly impacting experimental reproducibility in biochemical and cell-based assays . Generic substitution without explicit head-to-head validation risks introducing uncontrolled variables in target binding, solubility, and salt-dependent buffer interactions.

Quantitative Differentiation Evidence for 2-[(2,5-Dimethylpyrazol-3-yl)methoxy]ethanamine Dihydrochloride Against Closest Analogs


Dihydrochloride Salt Stoichiometry Provides Higher Molar Mass and Distinct Solubility Profile vs. Monohydrochloride Regioisomer

The target compound is supplied as a dihydrochloride salt (2 HCl equivalents) with a molecular weight of 242.14 g/mol, compared to the closest regioisomer 2-[(1,3-dimethylpyrazol-5-yl)methoxy]ethylamine hydrochloride (CAS 1417569-34-6), which is a monohydrochloride salt with a molecular weight of 169.22 g/mol . This difference of 72.92 g/mol corresponds to one additional HCl equivalent and translates to a 43% higher formula weight, which affects molarity calculations for assay preparation and alters the effective free base concentration delivered in biological experiments.

Salt form differentiation Aqueous solubility Bioassay buffer compatibility

2,5-Dimethyl Substitution on Pyrazole Abolishes CYP2E1 Heme Binding, Differentiating from 3-Methyl and Unsubstituted Pyrazoles

In systematic binding studies with CYP2E1, 3,5-dimethylpyrazole (structurally equivalent to the 2,5-dimethylpyrazole motif in the target compound) did not induce any Type II spectral shift even at concentrations as high as 1000 µM, indicating complete abrogation of heme iron-nitrogen bond formation [1]. In contrast, unsubstituted pyrazole showed a catalytic site Kd of 19 µM (95% CI: 15–24 µM) and 3-methylpyrazole showed a Kd of 11 µM (95% CI: 9.0–13 µM) [1]. This represents a >50-fold loss in binding affinity for the dimethyl-substituted derivative relative to 3-methylpyrazole.

CYP2E1 inhibition Type II binding spectra Dimethylpyrazole SAR

Regioisomeric Attachment at the Pyrazole 3-Position vs. 5-Position Alters Scaffold Geometry for Target Engagement

The target compound bears the methoxyethanamine chain at the 3-position of the 2,5-dimethylpyrazole ring, whereas the primary comparator CAS 1417569-34-6 carries the same side chain at the 5-position (1,3-dimethylpyrazol-5-yl nomenclature). In the 2,5-dimethyl tautomeric representation, these are regioisomers with the side chain attached to different ring carbons, resulting in distinct spatial orientations of the primary amine group relative to the pyrazole plane . This structural difference can affect molecular recognition in target binding pockets, as demonstrated across pyrazole-based kinase inhibitor programs where regioisomeric attachment consistently produces divergent SAR [1].

Regioisomer differentiation Structure-activity relationship Pyrazole substitution pattern

Methoxyethanamine Side Chain Enables Potential N,O-Bidentate Coordination, Lacking in Simpler Pyrazole Amine Analogs

The target compound contains a methoxyethanamine side chain (N-CH₂CH₂-O-CH₂-linker) that provides both an amine nitrogen and an ether oxygen as potential donor atoms, enabling N,O-bidentate chelation in metal complexes [1][2]. This contrasts with simpler analogs such as C-(2,5-dimethyl-2H-pyrazol-3-yl)-methylamine (CAS 499770-63-7; MW 125.17) which lack the ether oxygen and can only coordinate through the amine nitrogen and pyrazole nitrogen atoms (N,N-donor only) . The N,O-chelation mode has been demonstrated in related scorpionate-type ligands where the ether oxygen participates in metal binding, altering complex geometry and stability [1].

Coordination chemistry N,O-ligand Bidentate chelation Metal complex design

Predicted Physicochemical Profile (LogP ~0.2–0.9) Positions the Compound for CNS Drug Discovery vs. More Lipophilic Pyrazole Analogs

The (2,5-dimethylpyrazol-3-yl)methoxy scaffold is predicted to confer moderated lipophilicity. The structurally related fragment (2,5-dimethylpyrazol-3-yl)methanamine has a reported computed LogP of 0.8875 [1], while the 1-(2,5-dimethylpyrazol-3-yl)-3-[(3R)-oxolan-3-yl]methyl]urea derivative shows an XLogP3-AA value of 0.2 [2]. These values fall within the optimal CNS drug-like LogP range (1–3) but are lower than more heavily substituted pyrazole analogs such as (2,5-dimethylpyrazol-3-yl) 4-methylbenzoate (LogP 2.26) . This moderated lipophilicity profile, combined with the primary amine and ether oxygen hydrogen-bonding capacity, positions the target compound as a potentially brain-penetrant scaffold distinct from more lipophilic pyrazole derivatives.

Lipophilicity CNS drug-likeness LogP Blood-brain barrier permeability

Recommended Application Scenarios for 2-[(2,5-Dimethylpyrazol-3-yl)methoxy]ethanamine Dihydrochloride Based on Quantitative Differentiation Evidence


Negative Control or Selectivity Probe in CYP2E1-Mediated Metabolism Studies

The 2,5-dimethylpyrazole core of this compound completely abolishes CYP2E1 heme binding, as demonstrated by the absence of Type II spectral shifts at concentrations up to 1000 µM for the structurally equivalent 3,5-dimethylpyrazole [1]. Researchers can employ this compound as a structurally matched negative control alongside 3-methylpyrazole (Kd = 11 µM) or 4-methylpyrazole (Kd = 0.36 µM) to establish that observed CYP2E1-dependent effects are specifically mediated through heme iron coordination rather than nonspecific interactions. The dihydrochloride salt form ensures adequate aqueous solubility for in vitro microsomal or hepatocyte assays.

Metal-Organic Framework (MOF) and Coordination Polymer Construction Requiring Mixed N,O-Donor Ligands

The methoxyethanamine side chain provides a neutral ether oxygen donor in addition to the pyrazole and amine nitrogen donors, enabling N,O-chelation modes that are inaccessible to simpler (2,5-dimethylpyrazol-3-yl)methanamine (CAS 499770-63-7) or 2-(3,5-dimethylpyrazol-1-yl)ethylamine (CAS 62821-88-9) [2]. The dihydrochloride salt facilitates direct dissolution in polar solvents for one-pot complexation reactions with transition metal salts (e.g., Co(II), Cu(II), Zn(II)), where the ether oxygen can compete with or complement solvent coordination, leading to structural diversity in the resulting coordination architectures.

Regioisomer-Specific SAR Studies in Kinase or GPCR Drug Discovery Programs

The 3-position attachment of the methoxyethanamine chain differentiates this compound from the more commonly available 5-position regioisomer (CAS 1417569-34-6) . In medicinal chemistry campaigns targeting ATP-binding pockets or allosteric sites on kinases and GPCRs, this regioisomer can be used in head-to-head SAR comparisons to determine whether the side chain vector influences potency, selectivity, or binding mode. The moderated predicted LogP (0.2–0.9) further supports its utility in CNS-targeted programs where excessive lipophilicity is a common attrition driver [3].

Buffer-Controlled Solubility Studies Leveraging Dihydrochloride vs. Monohydrochloride Salt Form Differences

The dihydrochloride salt (2 HCl equivalents, MW 242.14) provides distinct buffer partitioning and ionic strength effects compared to the monohydrochloride regioisomer (1 HCl equivalent, MW 169.22) . This property is exploitable in formulation screening for in vivo PK studies, where salt form selection directly influences dissolution rate, local pH at the injection or administration site, and compatibility with co-formulated agents. The 43% higher formula weight must be explicitly accounted for when normalizing free base equivalent concentrations across salt forms.

Quote Request

Request a Quote for 2-[(2,5-Dimethylpyrazol-3-yl)methoxy]ethanamine;dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.